molecular formula C25H20N4O3S B4014411 2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone

2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone

Cat. No. B4014411
M. Wt: 456.5 g/mol
InChI Key: ZULHSSQWDGILCX-UHFFFAOYSA-N
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Description

2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of triazole derivatives and has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of 2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. The antibacterial and antifungal activity of the compound may be attributed to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. The compound has also been shown to possess antibacterial and antifungal activity, as well as anti-inflammatory and analgesic activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone in lab experiments is its potent anticancer activity. The compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity profile of the compound.

Future Directions

There are several future directions for the research on 2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone. One direction is to investigate the mechanism of action of the compound in more detail. This could help to identify potential targets for the development of new anticancer drugs. Another direction is to explore the potential of the compound as an antibacterial and antifungal agent. Finally, further studies are needed to determine the optimal dosage and toxicity profile of the compound, as well as its potential side effects.

Scientific Research Applications

2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone has shown promising results in various scientific research applications. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to possess antibacterial and antifungal activity. In addition, it has been reported to exhibit anti-inflammatory and analgesic activity.

properties

IUPAC Name

2-[[5-(3-nitrophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S/c1-2-16-28-24(20-14-9-15-21(17-20)29(31)32)26-27-25(28)33-23(19-12-7-4-8-13-19)22(30)18-10-5-3-6-11-18/h2-15,17,23H,1,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULHSSQWDGILCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone
Reactant of Route 2
2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone
Reactant of Route 3
Reactant of Route 3
2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone
Reactant of Route 4
Reactant of Route 4
2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone
Reactant of Route 5
2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone
Reactant of Route 6
2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone

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